Benzo(a)pyrene-4,5,11,12-tetrol, 4,5,11,12-tetrahydro-, (4alpha,5alpha,11beta,12beta)-
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Overview
Description
Benzo(a)pyrene-4,5,11,12-tetrol, 4,5,11,12-tetrahydro-, (4alpha,5alpha,11beta,12beta)- is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, a well-known environmental pollutant and carcinogen. This compound is formed through the metabolic activation of benzo(a)pyrene, which involves several enzymatic steps.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4,5,11,12-tetrol involves multiple steps, including oxidation and hydrolysis. The initial step typically involves the oxidation of benzo(a)pyrene to form benzo(a)pyrene diol epoxides. This is followed by hydrolysis to produce the tetrol compound. The reactions are catalyzed by cytochrome P450 enzymes (CYP1A1 and CYP1B1) and microsomal epoxide hydrolase .
Industrial Production Methods
Industrial production of benzo(a)pyrene-4,5,11,12-tetrol is not common due to its toxic and carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-4,5,11,12-tetrol undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes.
Hydrolysis: Catalyzed by microsomal epoxide hydrolase.
Substitution: Involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Requires cytochrome P450 enzymes and oxygen.
Hydrolysis: Requires microsomal epoxide hydrolase and water.
Substitution: Various reagents can be used depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various diol and tetrol derivatives of benzo(a)pyrene .
Scientific Research Applications
Benzo(a)pyrene-4,5,11,12-tetrol is primarily used in scientific research to study the metabolic pathways and toxicological effects of benzo(a)pyrene. It is used in:
Chemistry: To understand the chemical properties and reactivity of polycyclic aromatic hydrocarbons.
Biology: To study the metabolic activation and detoxification pathways of carcinogens.
Medicine: To investigate the mechanisms of carcinogenesis and develop potential therapeutic interventions.
Industry: Limited use due to its toxic nature, but it can be used in environmental monitoring and assessment
Mechanism of Action
Benzo(a)pyrene-4,5,11,12-tetrol exerts its effects through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it triggers a cascade of events leading to the expression of various genes involved in xenobiotic metabolism. This includes the induction of cytochrome P450 enzymes, which further metabolize the compound into reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene diol epoxides: Precursors in the metabolic pathway of benzo(a)pyrene.
Benzo(a)pyrene 4,5-oxide: Another metabolite formed during the oxidation of benzo(a)pyrene.
3-hydroxybenzo(a)pyrene: A detoxification product of benzo(a)pyrene oxidation
Uniqueness
Benzo(a)pyrene-4,5,11,12-tetrol is unique due to its specific formation through the metabolic activation of benzo(a)pyrene and its ability to form DNA adducts, which are critical in understanding the carcinogenic potential of polycyclic aromatic hydrocarbons .
Properties
CAS No. |
62533-88-4 |
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Molecular Formula |
C20H16O4 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
(4R,5S,11S,12R)-4,5,11,12-tetrahydrobenzo[a]pyrene-4,5,11,12-tetrol |
InChI |
InChI=1S/C20H16O4/c21-17-11-6-3-7-12-14(11)15-13(19(17)23)8-9-4-1-2-5-10(9)16(15)20(24)18(12)22/h1-8,17-24H/t17-,18-,19+,20+/m1/s1 |
InChI Key |
WRNGMSGWLSVVLZ-ZRNYENFQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3[C@@H]([C@@H](C4=C5C3=C2[C@@H]([C@@H](C5=CC=C4)O)O)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(C(C4=C5C3=C2C(C(C5=CC=C4)O)O)O)O |
Origin of Product |
United States |
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